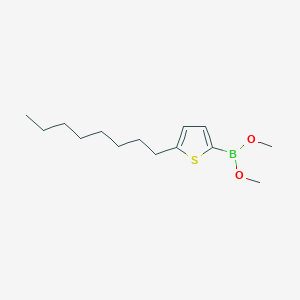
1-Piperazinecarbonyl chloride, 4-(2,2,2-trifluoroacetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazinecarbonyl chloride, 4-(2,2,2-trifluoroacetyl)- is a chemical compound that features a piperazine ring substituted with a carbonyl chloride group and a trifluoroacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarbonyl chloride, 4-(2,2,2-trifluoroacetyl)- typically involves the reaction of piperazine with phosgene to form piperazinecarbonyl chloride. This intermediate is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperazinecarbonyl chloride, 4-(2,2,2-trifluoroacetyl)- undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can hydrolyze in the presence of water to form piperazinecarboxylic acid and trifluoroacetic acid.
Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents like dichloromethane, tetrahydrofuran
Catalysts: Base catalysts such as triethylamine for substitution reactions
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Wissenschaftliche Forschungsanwendungen
1-Piperazinecarbonyl chloride, 4-(2,2,2-trifluoroacetyl)- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drugs due to its ability to form stable amide bonds.
Material Science: Used in the modification of polymers to introduce fluorinated groups, enhancing material properties such as hydrophobicity and thermal stability.
Wirkmechanismus
The mechanism of action of 1-Piperazinecarbonyl chloride, 4-(2,2,2-trifluoroacetyl)- involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form stable bonds with nucleophiles, leading to the formation of amides, esters, and other derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-1-piperazinecarbonyl chloride
- 1-Piperidinecarbonyl chloride
- 1-Pyrrolidinecarbonyl chloride
Uniqueness
1-Piperazinecarbonyl chloride, 4-(2,2,2-trifluoroacetyl)- is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it particularly useful in applications requiring robust and stable intermediates .
Eigenschaften
CAS-Nummer |
821800-17-3 |
|---|---|
Molekularformel |
C7H8ClF3N2O2 |
Molekulargewicht |
244.60 g/mol |
IUPAC-Name |
4-(2,2,2-trifluoroacetyl)piperazine-1-carbonyl chloride |
InChI |
InChI=1S/C7H8ClF3N2O2/c8-6(15)13-3-1-12(2-4-13)5(14)7(9,10)11/h1-4H2 |
InChI-Schlüssel |
VGNDPQKEQSUUNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C(=O)C(F)(F)F)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(Thiophen-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14219634.png)
![1,1'-{3-[(3-Methylbut-2-en-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene](/img/structure/B14219635.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-ethyl-3-pyridinyl)-](/img/structure/B14219646.png)




![Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester](/img/structure/B14219699.png)


![(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14219717.png)
![N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14219725.png)

![2,3,4-Triphenyl-5-[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B14219734.png)
